molecular formula C26H24N2O5 B11562880 4-{(1Z)-3-(benzylamino)-3-oxo-2-[(phenylcarbonyl)amino]prop-1-en-1-yl}-2-methoxyphenyl acetate

4-{(1Z)-3-(benzylamino)-3-oxo-2-[(phenylcarbonyl)amino]prop-1-en-1-yl}-2-methoxyphenyl acetate

Cat. No.: B11562880
M. Wt: 444.5 g/mol
InChI Key: CIILPBQQAUVACQ-JCMHNJIXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1Z)-2-(BENZYLCARBAMOYL)-2-(PHENYLFORMAMIDO)ETH-1-EN-1-YL]-2-METHOXYPHENYL ACETATE typically involves multi-step organic reactions. One common method includes the condensation of benzylcarbamoyl chloride with phenylformamide under controlled conditions to form the intermediate compound. This intermediate is then reacted with 2-methoxyphenyl acetate in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-[(1Z)-2-(BENZYLCARBAMOYL)-2-(PHENYLFORMAMIDO)ETH-1-EN-1-YL]-2-METHOXYPHENYL ACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(1Z)-2-(BENZYLCARBAMOYL)-2-(PHENYLFORMAMIDO)ETH-1-EN-1-YL]-2-METHOXYPHENYL ACETATE has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(1Z)-2-(BENZYLCARBAMOYL)-2-(PHENYLFORMAMIDO)ETH-1-EN-1-YL]-2-METHOXYPHENYL ACETATE involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1Z)-2-(BENZYLCARBAMOYL)-2-(PHENYLFORMAMIDO)ETH-1-EN-1-YL]-2-METHOXYPHENYL ACETATE stands out due to its unique combination of benzylcarbamoyl and phenylformamido groups, which confer distinct chemical and biological properties. Its structural complexity allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C26H24N2O5

Molecular Weight

444.5 g/mol

IUPAC Name

[4-[(Z)-2-benzamido-3-(benzylamino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate

InChI

InChI=1S/C26H24N2O5/c1-18(29)33-23-14-13-20(16-24(23)32-2)15-22(28-25(30)21-11-7-4-8-12-21)26(31)27-17-19-9-5-3-6-10-19/h3-16H,17H2,1-2H3,(H,27,31)(H,28,30)/b22-15-

InChI Key

CIILPBQQAUVACQ-JCMHNJIXSA-N

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)/C=C(/C(=O)NCC2=CC=CC=C2)\NC(=O)C3=CC=CC=C3)OC

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=C(C(=O)NCC2=CC=CC=C2)NC(=O)C3=CC=CC=C3)OC

Origin of Product

United States

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